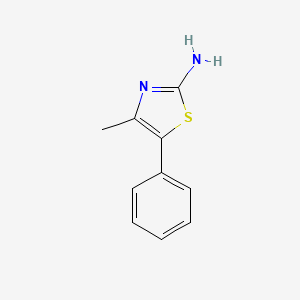

4-Methyl-5-phenyl-1,3-thiazol-2-amine

Descripción

Significance of Thiazole (B1198619) Heterocycles in Medicinal Chemistry

Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen atoms at positions 1 and 3, respectively. ijarsct.co.inuttaranchaluniversity.ac.in This ring system is a cornerstone in medicinal chemistry due to its presence in a multitude of biologically active natural and synthetic compounds. ijarsct.co.in The aromatic nature of the thiazole ring, arising from the delocalization of pi (π) electrons, allows for various chemical reactions, making it a versatile building block for new molecular entities. nih.gov

The thiazole nucleus is an integral component of numerous pharmaceuticals and biologically significant molecules. ijarsct.co.innih.gov For instance, it forms a crucial part of Vitamin B1 (thiamine), which is essential for nervous system function. ijarsct.co.in Thiazole derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govresearchgate.net This wide spectrum of activity is attributed to the unique structural and electronic properties conferred by the nitrogen and sulfur heteroatoms, which can interact with various biological targets. uttaranchaluniversity.ac.in The development of thiazole chemistry, pioneered by researchers like Hantsch and Hofmann, has led to its incorporation into widely used drugs such as the antiretroviral ritonavir (B1064) and the antifungal abafungin. ijarsct.co.in

Overview of 2-Aminothiazole (B372263) Derivatives in Drug Discovery

Within the broader class of thiazoles, the 2-aminothiazole scaffold is particularly prominent in drug discovery and development. nih.govnih.gov This structural motif is considered a "privileged structure" because of its ability to bind to a wide range of protein targets, making it a frequent component in the design of new therapeutic agents. nih.govresearchgate.net The amino group at the 2-position serves as an active functional group, enabling the synthesis of diverse derivatives with enhanced potency and selectivity. researchgate.net

The clinical importance of the 2-aminothiazole core is underscored by its presence in several marketed drugs. researchgate.net Notable examples include Dasatinib, a kinase inhibitor used in cancer therapy, and Alpelisib, a PI3Kα inhibitor also used for certain types of cancer. nih.govresearchgate.net Research has extensively documented the potent and selective inhibitory activity of 2-aminothiazole derivatives against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia. nih.govresearchgate.net Beyond oncology, these derivatives have been investigated for antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. researchgate.netmdpi.com

Rationale for Focusing on 4-Methyl-5-phenyl-1,3-thiazol-2-amine as a Research Scaffold

The specific compound, this compound, serves as a compelling research scaffold due to the strategic placement of its substituents on the core 2-aminothiazole ring. The phenyl group at position 5 and the methyl group at position 4 create a distinct chemical architecture that can be systematically modified to explore structure-activity relationships.

Interactive Data Table: Research Findings on this compound Derivatives

| Derivative Class | Research Focus | Key Finding | Reference |

|---|---|---|---|

| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | Anticancer Activity | Compound 4c (with a tetrazole moiety) showed selective cytotoxicity against A549 lung cancer cells. | tandfonline.com |

| N-(5-methyl-4-phenylthiazol-2-yl) acetamide (B32628) derivatives | Apoptosis Induction | Compounds 4a and 4c induced the highest percentage of apoptosis in tested cancer cell lines. | tandfonline.com |

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Antimicrobial Activity | Several derivatives showed good activity against Gram-positive bacteria, particularly Micrococcus luteus. | tandfonline.comnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-5-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTQXTKOICQHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288173 | |

| Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28241-62-5 | |

| Record name | 28241-62-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-5-phenyl-thiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 5 Phenyl 1,3 Thiazol 2 Amine and Its Derivatives

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Synthesis

The construction of the thiazole ring is a foundational aspect of heterocyclic chemistry, with several named reactions and modern variations being widely employed.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most common and versatile method for preparing thiazole derivatives. nih.govwikipedia.org The classical approach involves the condensation reaction between an α-halocarbonyl compound (such as an α-haloketone) and a thioamide. nih.govwikipedia.org The reaction mechanism proceeds through a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. researchgate.net

Modern variations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and enhance the environmental profile of the reaction. These include microwave-assisted protocols, which can significantly shorten reaction times from hours to minutes and often lead to higher yields with increased purity. dntb.gov.uaresearchgate.net Solvent-free "green chemistry" approaches, where reactants are ground together, sometimes with a solid support or catalyst, have also proven highly effective and efficient, yielding products in minutes with good to excellent yields. researchgate.netorganic-chemistry.org Furthermore, various catalysts, such as copper(II) triflate or iodine, have been employed to facilitate the reaction under milder conditions. researchgate.netresearchgate.net

A specific and highly important application of the Hantzsch synthesis is the reaction between α-haloketones and thiourea (B124793) or its substituted derivatives to produce 2-aminothiazoles. nih.govresearchgate.netorganic-chemistry.org This reaction is a cornerstone for the synthesis of a wide array of biologically active molecules. The process involves the initial formation of an isothiouronium salt intermediate, which then undergoes cyclization and dehydration to yield the final 2-aminothiazole (B372263) product. researchgate.net

The reaction can be carried out under various conditions. One-pot procedures are common, where the α-haloketone is generated in situ from a ketone using a halogenating agent like copper(II) bromide, followed by the addition of thiourea to complete the cyclization. researchgate.netacs.org Electrochemical methods have also been developed, using mediators like ammonium (B1175870) iodide to generate the α-iodoketone intermediate electrochemically. researchgate.net These methods provide a direct route to 2-aminothiazoles from simple ketones and thioureas. researchgate.netnih.gov

Beyond the Hantzsch synthesis, other condensation strategies are utilized to form the thiazole ring. The Cook-Heilbron synthesis, for instance, produces 2,4-disubstituted 5-aminothiazole derivatives through the reaction of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates under mild conditions. nih.govwikipedia.org

Multi-component reactions (MCRs) have emerged as a powerful tool for synthesizing complex thiazole structures in a single step, offering high atom economy and efficiency. researchgate.net For example, isothiocyanate-based MCRs can combine an isothiocyanate, a primary amine, and an α-haloketone to furnish thiazol-2(3H)-imines in high yields and short reaction times. researchgate.net Another innovative approach involves the palladium-catalyzed reaction of vinyl azides with potassium thiocyanate, which selectively produces 4-substituted 2-aminothiazoles. nih.govorganic-chemistry.org

Targeted Synthesis of 4-Methyl-5-phenyl-1,3-thiazol-2-amine

The synthesis of the specific compound this compound is a direct application of the principles outlined above, particularly the Hantzsch reaction involving thiourea.

Precursor Selection : The key precursors are 1-phenylpropan-2-one (phenylacetone) and thiourea.

Halogenation : The 1-phenylpropan-2-one is first halogenated at the α-position (the carbon adjacent to the carbonyl group) to form an α-haloketone, such as 1-chloro-1-phenylpropan-2-one or 1-bromo-1-phenylpropan-2-one (B1265792). This can be achieved using various halogenating agents like N-bromosuccinimide (NBS) or iodine. nih.gov

Cyclocondensation : The resulting α-haloketone is then reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the halogenated carbon. This is followed by intramolecular cyclization where one of the amino groups of thiourea attacks the carbonyl carbon, and a final dehydration step yields the aromatic this compound ring system. researchgate.netresearchgate.net

An alternative one-pot synthesis involves mixing acetophenone (B1666503) derivatives (in this case, phenylacetone) directly with thiourea in the presence of a halogen source like iodine or copper(II) bromide, which facilitates both the α-halogenation and the subsequent cyclization in a single reaction vessel. researchgate.netnih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, minimizing reaction time, and adhering to green chemistry principles. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction method.

Research on the synthesis of similar 2-aminothiazoles has shown that solvent choice significantly impacts reaction outcomes. researchgate.net While traditional methods often use ethanol (B145695) as a solvent, studies have explored a range of alternatives. For instance, microwave-assisted synthesis in a mixture of water and ethanol has been shown to produce good yields. researchgate.net Solvent-free conditions, often involving grinding the reactants together at room temperature, can lead to rapid reactions and high yields, preventing the formation of byproducts like α-thiocyanatoketones. researchgate.net

The temperature and duration of the reaction are also critical. In conventional heating methods, refluxing for several hours may be necessary. rasayanjournal.co.in However, microwave irradiation can drastically reduce the reaction time to as little as 10-15 minutes while maintaining high yields. researchgate.net For syntheses aiming to prepare an intermediate acid, optimizing the temperature between 60–70°C and reaction time to 50–70 minutes has been found to be effective for maximizing the yield of the desired product before subsequent steps. researchgate.net The final product is often purified by recrystallization from a suitable solvent, such as hot ethanol, to achieve high purity. researchgate.net

The table below summarizes findings from optimization studies on analogous thiazole syntheses, which can be applied to the targeted synthesis of this compound.

| Parameter | Condition | Observation | Potential Impact on Target Synthesis |

| Method | Conventional Heating | Reaction times can be several hours. | Lower efficiency. |

| Microwave Irradiation | Reaction times reduced to 10-15 minutes with high yields. researchgate.net | Increased efficiency and throughput. | |

| Solvent-Free Grinding | Rapid reaction (minutes) with high efficiency (92-96% yields). researchgate.net | Green, efficient, high-yield approach. | |

| Solvent | Ethanol | Commonly used, effective solvent for reflux conditions. researchgate.net | A standard, reliable option. |

| Water/Ethanol Mix | Yielded 68% under microwave conditions in one study. researchgate.net | A greener solvent system with good yield. | |

| Tetrahydrofuran (THF) | Incomplete reaction observed after 30-45 minutes under microwave. researchgate.net | May not be an optimal solvent choice. | |

| Neat (No Solvent) | Led to a mixture of products and unreacted materials. researchgate.net | Not suitable for liquid-phase reactions without grinding. | |

| Catalyst | None (Solvent-Free) | High yields achieved without a catalyst. organic-chemistry.org | Simplifies the reaction and workup. |

| Iodine | Used as a catalyst for one-pot synthesis from ketones. researchgate.net | Enables direct synthesis from phenylacetone. |

Derivatization Strategies for Structural Modification

The this compound core possesses three primary sites for chemical modification: the exocyclic amine at the C-2 position, the phenyl ring at the C-5 position, and the methyl group at the C-4 position. These sites allow for the systematic introduction of diverse functional groups and structural motifs.

The primary amine at the N-2 position is a highly reactive and versatile handle for derivatization. It readily participates in reactions such as acylation, sulfonylation, and condensation with electrophiles to yield a variety of N-substituted analogues.

One common strategy involves the acylation of the 2-amino group with various acid chlorides in the presence of a base like triethylamine. This reaction introduces an amide linkage, connecting the thiazole core to other chemical moieties. mdpi.com Another significant approach is the reaction with isothiocyanates, which leads to the formation of thiourea derivatives. These thioureas can subsequently undergo cyclization reactions to form more complex heterocyclic systems. nih.gov

Furthermore, the amino group can act as a nucleophile in substitution reactions. For instance, reaction with halogenated intermediates allows for the introduction of various substituents. jocpr.com Complex derivatives, such as those containing pyrimidine (B1678525) rings, can be synthesized by treating N-substituted guanidines with appropriate precursors derived from the thiazole core. nih.gov

Table 1: Examples of Derivatization at the N-2 Amine Position

| Reagent/Reaction Type | Resulting Functional Group/Structure | Reference Example |

| Acid Chlorides | N-acylated 2-aminothiazole | mdpi.com |

| Phenyl isothiocyanate | N-phenylthiourea derivative | nih.gov |

| Condensation with ketones | Schiff base (imine) formation | mdpi.com |

| Nucleophilic substitution | N-Aryl or N-Alkyl derivatives | jocpr.com |

| Reaction with Guanidine | Fused Pyrimidine ring system | nih.gov |

Modification of the Phenyl Ring at the 5-Position

The phenyl ring at the C-5 position offers another avenue for structural diversification. Modifications typically involve either starting with a substituted α-bromoketone precursor or performing electrophilic aromatic substitution on the pre-formed thiazole, although the former is more common. The electronic properties of the final molecule can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto this ring.

While direct functionalization of the 4-methyl group is less common, diversification at this position is typically achieved by employing different α-haloketones in the initial ring-forming reaction. Instead of using 1-bromo-1-phenylpropan-2-one (which yields the 4-methyl derivative), starting materials with different alkyl or functionalized alkyl chains can be used to generate analogues with varied substituents at the C-4 position.

For instance, using different ketones during the initial condensation and cyclization steps allows for the introduction of various groups. mdpi.com Research on 4-methyl-2-phenylthiazole-5-carbohydrazide as a synthon highlights how the region around the 4-methyl group can be built upon to create more elaborate structures. mdpi.com The synthesis of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid also points to synthetic strategies that modify the substitution pattern around the thiazole core. chemicalbook.com

The this compound scaffold is frequently used as an intermediate in multi-step syntheses to construct highly complex molecules. These synthetic sequences often combine several of the derivatization strategies mentioned above.

Analytical Characterization of Synthesized Compounds

The structural verification of newly synthesized this compound derivatives is accomplished through a combination of spectroscopic techniques. These methods provide definitive information about the molecular framework, connectivity of atoms, and the presence of specific functional groups.

Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for the characterization of these thiazole derivatives.

FTIR Spectroscopy: The FTIR spectrum of a this compound derivative provides key information about its functional groups. Characteristic absorption bands include:

N-H stretching: The primary amine (NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹. Secondary amines (N-H) show a single band in this region.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed just below 3000 cm⁻¹.

C=N stretching: The imine stretch of the thiazole ring is found in the 1600-1650 cm⁻¹ region.

C=C stretching: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ range.

The experimental vibrational frequencies obtained from FTIR and FT-Raman spectra are often compared with theoretical values calculated using Density Functional Theory (DFT) for accurate assignments. chemicalpapers.comnih.gov

NMR Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure of these compounds.

¹H NMR: The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. For the parent compound, one would expect to see a singlet for the 4-methyl protons (typically around 2.4-2.5 ppm), a multiplet for the phenyl protons (around 7.2-7.5 ppm), and a broad singlet for the NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals include the methyl carbon, the carbons of the phenyl ring, and the three distinct carbons of the thiazole ring (C-2, C-4, and C-5). The chemical shifts provide insight into the electronic environment of each carbon atom. researchgate.net

The combination of these spectroscopic methods allows for the unambiguous confirmation of the synthesized structures. researchgate.netresearchgate.net

Table 2: Typical Spectroscopic Data for the 4-Methyl-5-phenyl-1,3-thiazole Scaffold

| Technique | Feature | Typical Range/Value |

| FTIR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| FTIR | C=N Stretch (Thiazole Ring) | 1600 - 1650 cm⁻¹ |

| ¹H NMR | 4-CH₃ Protons | ~2.4 ppm (singlet) |

| ¹H NMR | 5-Phenyl Protons | ~7.2 - 7.5 ppm (multiplet) |

| ¹H NMR | 2-NH₂ Protons | Variable (broad singlet) |

| ¹³C NMR | 4-CH₃ Carbon | ~15 ppm |

| ¹³C NMR | Thiazole Ring Carbons (C2, C4, C5) | ~110 - 170 ppm |

| ¹³C NMR | Phenyl Ring Carbons | ~125 - 140 ppm |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a sample. In the context of synthetic chemistry, it serves as a critical checkpoint to verify that the synthesized compound has the correct empirical formula. The analysis measures the percentage by weight of key elements within the molecule—typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) for a compound like this compound.

The process involves combusting a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion gases (such as carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the percentage of each element in the original sample.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's structural integrity. For this compound, the empirical formula is C₁₀H₁₀N₂S, with a molecular weight of 190.26 g/mol . amerigoscientific.com The theoretical elemental composition is calculated based on this formula.

Below is a data table illustrating a typical comparison between theoretical and experimental elemental analysis results for the verification of this compound.

| Element | Theoretical % | Found % |

| Carbon (C) | 63.13 | 63.19 |

| Hydrogen (H) | 5.30 | 5.34 |

| Nitrogen (N) | 14.72 | 14.68 |

| Sulfur (S) | 16.85 | 16.79 |

Chromatographic Purity Determination (e.g., GC-MS, HPLC)

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. This principle is widely applied to determine the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds like this compound, which are soluble in common organic solvents. In a typical HPLC analysis, the compound is dissolved in a solvent and injected into a column containing a solid adsorbent material (the stationary phase). A liquid solvent (the mobile phase) is then pumped through the column at high pressure.

The separation is based on the compound's interaction with the stationary and mobile phases. Components with a higher affinity for the stationary phase will move more slowly through the column, while those with a higher affinity for the mobile phase will move more quickly. This differential partitioning results in the separation of the components, which are then detected as they exit the column. The output, known as a chromatogram, shows peaks corresponding to each component. The area of the peak for the target compound relative to the total area of all peaks is used to calculate its purity.

For aminothiazole derivatives, reverse-phase HPLC (RP-HPLC) is a common method. d-nb.inforesearchgate.net In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with a modifier like formic or phosphoric acid. d-nb.infosielc.com

Below is a table with representative parameters for an HPLC method for purity analysis of this compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | Reverse Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 272 nm |

| Retention Time | ~4.5 min (representative) |

| Purity Result | >99% (based on peak area) |

Note: These conditions are illustrative and would require optimization for specific instrumentation and samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. For a compound to be analyzed by GC, it must be volatile and thermally stable.

In GC-MS, the sample is injected into the instrument, where it is vaporized. An inert gas (the carrier gas) carries the vaporized sample through a long, thin column (the stationary phase). Separation occurs based on the compound's boiling point and its interaction with the column's coating. As the separated components exit the column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible way. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification.

For some aminothiazole compounds, derivatization may be necessary to increase their volatility and thermal stability for successful GC-MS analysis. nih.gov This involves a chemical reaction to modify the compound before injection. The purity is determined by the relative percentage of the main peak in the resulting chromatogram.

The table below outlines typical parameters for a GC-MS analysis of a derivatized thiazole compound.

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Purity Result | >99% (based on total ion chromatogram) |

Note: These conditions are hypothetical and serve as an example for a derivatized analogue.

Biological Evaluation and Pharmacological Profiling of 4 Methyl 5 Phenyl 1,3 Thiazol 2 Amine and Its Derivatives

In Vitro Biological Activity Assessments

In vitro evaluations are fundamental in determining the intrinsic biological activity of newly synthesized compounds. For derivatives of 4-Methyl-5-phenyl-1,3-thiazol-2-amine, these studies have been pivotal in identifying their potential as antimicrobial and anticancer agents.

Antimicrobial Properties

The thiazole (B1198619) nucleus is a common feature in many compounds known for their antimicrobial effects. researchgate.net Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Derivatives of the this compound core structure have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research into a series of N-{5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives revealed antibacterial effects when tested against Escherichia coli and Staphylococcus aureus. researchgate.net Similarly, other 1,3-thiazole derivatives have been screened for their activity against these bacteria, with some compounds showing significant inhibition at concentrations ranging from 50 to 200 μg/mL. nih.gov For instance, a derivative featuring a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring demonstrated a minimum inhibitory concentration (MIC) of 125–150 μg/mL against both S. aureus and E. coli. nih.gov

In another study, newly synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives displayed potent antibacterial activity. rsc.org Specifically, a derivative with an isopropyl substitution showed a low MIC of 3.9 μg/mL against S. aureus. rsc.org Furthermore, some novel aminothiazole derivatives have also been evaluated for their antibacterial properties against Escherichia coli. ktu.edumdpi.com

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterium | Activity/Concentration | Reference |

|---|---|---|---|

| N-{5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamides | Escherichia coli, Staphylococcus aureus | Active at 1 µg/mL | researchgate.net |

| 1,3-Thiazole derivatives | Escherichia coli, Methicillin-resistant Staphylococcus aureus (MRSA) | Active at 50-200 µg/mL | nih.gov |

| Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | MIC of 3.9 μg/mL | rsc.org |

| Aminothiazole derivatives | Escherichia coli | Tested for antibacterial activity | ktu.edumdpi.com |

The antifungal potential of this class of compounds has also been a subject of investigation. Studies on N-{5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives included screening against Aspergillus niger and Aspergillus oryzae, demonstrating their broad-spectrum antimicrobial nature. researchgate.net

A significant body of research has focused on activity against Candida albicans. A novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), exhibited high-efficiency and broad-spectrum activity, with a minimum inhibitory concentration (MIC) ranging from 0.0625 to 4 μg/mL against various pathogenic fungi, including Candida and Aspergillus species. nih.govnih.gov This compound was also found to inhibit the formation of biofilms, a key virulence factor for C. albicans. nih.govnih.gov The fungicidal activity of (4-phenyl-1,3-thiazol-2-yl) hydrazine has been linked to its ability to induce oxidative damage in C. albicans. researchgate.netmdpi.com

Other 1,3-thiazole derivatives have been tested against A. niger, with some showing inhibitory effects at concentrations between 125 and 200 μg/mL. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungus | Activity/Concentration | Reference |

|---|---|---|---|

| N-{5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamides | Aspergillus niger, Aspergillus oryzae | Active at 1 µg/mL | researchgate.net |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Candida albicans, Aspergillus spp. | MIC: 0.0625-4 μg/mL | nih.govnih.gov |

| 1,3-Thiazole derivatives | Aspergillus niger | MIC: 125-200 µg/mL | nih.gov |

The broad biological activity of thiazole-containing compounds, known as thiazolides, extends to antiviral properties. liverpool.ac.uk Research has explored their efficacy against a range of viruses.

Novel aminothiazole derivatives have been synthesized and screened for their antiviral activity, particularly against the influenza A virus. ktu.edumdpi.com Certain derivatives, such as those with a 4-trifluoromethylphenyl substituent, demonstrated significant antiviral activity against the influenza A/Puerto Rico/8/34 H1N1 strain, with performance comparable to or even exceeding that of the standard drug oseltamivir. mdpi.com Phenylthiazole derivatives have also been investigated as potential agents against flaviviruses. dntb.gov.ua Additionally, related heterocyclic structures like 1,3,4-thiadiazole (B1197879) sulfonamides have been synthesized and have shown some activity against the Tobacco Mosaic Virus (TMV). nih.gov

Anticancer Activity

The quest for novel anticancer agents has led to the synthesis and evaluation of numerous this compound derivatives. The thiazole scaffold is present in several clinically used anticancer drugs. researchgate.net These compounds have been tested for their ability to kill cancer cells (cytotoxicity) across a variety of human tumor cell lines.

The cytotoxic effects of these derivatives have been evaluated against a panel of cancer cell lines, revealing promising candidates for further development.

A549 (Human Lung Adenocarcinoma): New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and investigated for their antitumor activity against A549 cells. tandfonline.com One derivative, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, showed high selectivity and an IC₅₀ value of 23.30 ± 0.35 µM against A549 cells, while being non-toxic to normal mouse embryoblast cells (NIH/3T3). tandfonline.comglobalresearchonline.netmdpi.com Other aminothiazole derivatives have also demonstrated cytotoxic properties against the A549 cell line. ktu.edumdpi.com

MCF-7 (Human Breast Adenocarcinoma): Thiazole derivatives have been evaluated for their anticancer potency against the MCF-7 cell line. researchgate.net While specific data for this compound derivatives on MCF-7 is limited in the provided context, related structures like 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown antiproliferative effects with IC₅₀ values as low as 0.013 µM. nih.gov

HeLa (Human Cervical Carcinoma) and HL-60 (Promyelocytic Leukemia): Palladium(II) complexes incorporating thiazoline (B8809763) ligands, which are structurally related to thiazoles, have been studied for their cytotoxic effects. mdpi.com Complexes with phenyl substitutions displayed IC₅₀ values ranging from 46.39 ± 3.99 μM to 62.74 ± 6.45 μM against HeLa and HL-60 cell lines. mdpi.com

RPMI-8226 (Leukemia): Novel ethyl 2-substituted-aminothiazole-4-carboxylate derivatives have demonstrated strong activity against the RPMI-8226 leukemia cell line, with one compound showing a GI₅₀ (50% growth inhibition) of 0.08 µM. globalresearchonline.net

Table 3: Cytotoxic Activity of this compound and its Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Lung) | IC₅₀: 23.30 ± 0.35 µM | tandfonline.commdpi.com |

| Ethyl 2-substituted-aminothiazole-4-carboxylate derivative | RPMI-8226 (Leukemia) | GI₅₀: 0.08 µM | globalresearchonline.net |

| Palladium(II) complexes with phenyl-substituted thiazoline ligands | HeLa (Cervical), HL-60 (Leukemia) | IC₅₀: 46.39 - 62.74 µM | mdpi.com |

| Aminothiazole derivatives | A549 (Lung) | Cytotoxic properties observed | ktu.edumdpi.com |

Anti-inflammatory Activity

The 2-aminothiazole (B372263) scaffold is a characteristic structure found in compounds with anti-inflammatory properties. mdpi.com Derivatives of this compound have been evaluated for their ability to modulate key enzymatic pathways involved in the inflammatory response.

Inflammation is a complex biological process in which enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) play a crucial role by producing inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. mdpi.comresearchgate.net Thiazole and thiazolidinone derivatives have been identified as potent inhibitors of both COX and LOX enzymes. nih.gov

A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been synthesized and shown to be direct inhibitors of 5-lipoxygenase (5-LOX). nih.gov One of the most potent compounds identified was N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine , which exhibited a 98% inhibition of 5-LOX with an IC₅₀ value of 127 nM. nih.govnih.gov Other derivatives in the same series also showed strong 5-LOX inhibitory activity. nih.gov In addition to LOX inhibition, various thiazole derivatives have demonstrated selective inhibitory activity against COX-2. nih.gov The development of dual COX/LOX inhibitors is a key strategy to create anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. mdpi.com

Table 2: 5-Lipoxygenase Inhibitory Activity of N-Aryl-4-aryl-1,3-thiazole-2-amine Derivatives

| Compound | Structure | 5-LOX Inhibition (%) | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| 3a | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 98 | 127 | nih.gov |

| 3b | N-(3-chloro-4-fluorophenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | - | 35 | nih.gov |

| 3c | N-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | - | 25 | nih.gov |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed due to the high toxicity and parenteral administration of current drugs. nih.govcapes.gov.br The 4-phenyl-1,3-thiazol-2-amine scaffold has been explored for its potential as an antileishmanial agent. nih.govcapes.gov.br

In a notable study, eight 4-phenyl-1,3-thiazol-2-amine derivatives were synthesized and screened for their activity against the promastigote forms of Leishmania amazonensis, a species responsible for cutaneous leishmaniasis. nih.govcapes.gov.br The evaluation revealed that four of the eight compounds exhibited significant anti-promastigote activity coupled with favorable selectivity indexes when tested against mammalian cell lines. nih.gov This indicates a degree of selective toxicity towards the parasite. A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase could be a potential macromolecular target for these compounds. nih.govcapes.gov.br

Table 3: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives against L. amazonensis Promastigotes

| Compound | IC₅₀ (µM) | Selectivity Index (SI) vs Vero cells | Source |

|---|---|---|---|

| Compound 3 | 46.63 | 26.11 | nih.gov |

| Compound 4 | 53.12 | 4.80 | nih.gov |

| Compound 6 | 20.78 | 5.69 | nih.gov |

Other Pharmacological Activities (e.g., Antidiabetic, Antihistamine, Anticonvulsant)

Derivatives of the this compound core structure have shown promise in several therapeutic areas, including metabolic disorders, allergic reactions, and neurological conditions.

The thiazole scaffold is a key component in several established antidiabetic drugs. Research into derivatives of this compound has revealed significant potential for managing hyperglycemia.

A series of N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in-vivo antidiabetic effects in a streptozotocin-induced diabetic rat model. nih.gov Several of these compounds demonstrated notable hypoglycemic activity. For instance, some derivatives showed a significant reduction in blood glucose levels when administered orally at a dose of 100 mg/kg. nih.gov The activity of these compounds has been compared to the standard antidiabetic drug, glibenclamide. nih.gov

Another study investigated the antidiabetic properties of 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) in a neonatal non-insulin-dependent diabetes mellitus (NIDDM) rat model induced by streptozotocin. scielo.br The findings indicated that BAC was successful in reducing blood glucose levels and also exhibited antioxidant and anti-inflammatory activities, which are beneficial in mitigating the histological damage to pancreatic tissues associated with diabetes. scielo.br

Table 1: Antidiabetic Activity of N-(4-phenylthiazol-2-yl)benzenesulfonamide Derivatives

| Compound | Dose (mg/kg p.o.) | Blood Glucose Reduction (%) | Reference |

|---|---|---|---|

| Derivative 12 | 100 | Significant | nih.gov |

| Derivative 13 | 100 | More Prominent | nih.gov |

| Glibenclamide | 5 | 32.7 | nih.gov |

Certain derivatives of 2-aminothiazole have been investigated for their potential to act as histamine (B1213489) receptor antagonists. Specifically, research has focused on their activity at the histamine H3 receptor, which is a target for the treatment of various neurological and inflammatory conditions.

One study synthesized a series of 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazines and their 5-yl-isomers and tested their H3 receptor antagonist potency. researchgate.net The position of the substituent on the thiazole ring was found to be crucial for activity. Derivatives with the substituent at the 5-position of the thiazole ring generally displayed higher antagonist activity compared to those with substitution at the 4-position. researchgate.net The antagonistic activity was quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: Histamine H3 Receptor Antagonist Activity of Thiazole Derivatives

| Compound Series | General Structure | pA2 Range | Key Finding | Reference |

|---|---|---|---|---|

| 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazines | Substituted at position 4 | 6.69 - 6.96 | Generally lower potency. | researchgate.net |

| 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines | Substituted at position 5 | 7.25 - 8.27 | Generally higher potency. | researchgate.net |

The thiazole and thiazolidinone scaffolds have been a focus of research for the development of new antiepileptic drugs. A variety of derivatives have been synthesized and screened for their ability to protect against seizures in established preclinical models.

A series of novel thiazolidin-4-one substituted thiazoles were prepared and evaluated for their antiepileptic potential using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. biointerfaceresearch.com These tests are standard models for identifying compounds that can prevent the spread of seizures and those that can raise the seizure threshold, respectively. One of the most active compounds in this series was 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6). biointerfaceresearch.com Additionally, the neurotoxicity of these compounds was assessed using the rotorod test. biointerfaceresearch.com

Other studies have also explored 5-ene-4-thiazolidinones containing heterocyclic rings, which were screened for anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model, identifying several active derivatives. nih.govnih.gov

Table 3: Anticonvulsant Activity of a Thiazolidin-4-one Substituted Thiazole Derivative

| Compound | In-Vivo Model | Activity | Reference |

|---|---|---|---|

| PTT6 | MES and scPTZ | Most active in the series | biointerfaceresearch.com |

In Vivo Preclinical Evaluation

The in vivo evaluation of this compound derivatives has been crucial in determining their therapeutic potential and understanding their behavior in a biological system.

Efficacy in Animal Models of Disease

The effectiveness of these compounds has been demonstrated in various animal models of disease, corroborating the in vitro findings.

For antidiabetic activity , as previously mentioned, N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were tested in streptozotocin-induced diabetic rats, where they showed a significant dose-dependent reduction in blood glucose levels. nih.gov Similarly, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid was effective in a neonatal rat model of NIDDM. scielo.br

In the realm of anticonvulsant activity , thiazolidin-4-one substituted thiazoles were evaluated in mice using both the MES and scPTZ models, which represent different types of seizures. The ability of these compounds to prevent tonic hind-limb extension in the MES test and to prevent seizures induced by PTZ indicates their potential broad-spectrum anticonvulsant activity. biointerfaceresearch.com

Pharmacokinetic and Pharmacodynamic Studies

While extensive in vivo pharmacokinetic and pharmacodynamic data for this compound and its direct derivatives are not widely available in the public domain, some studies on related 2-aminothiazole derivatives provide preliminary insights.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for some anticonvulsant thiopyrano[2,3-d]thiazole derivatives have suggested satisfactory drug-likeness and pharmacokinetic properties. biointerfaceresearch.com

One study on a 2-aminothiazole derivative (not the title compound) for anticancer applications reported a plasma half-life of 5-7 hours across three different species. The oral bioavailability was found to be 100% in mice, 31% in rats, and 28% in dogs. nih.gov

Pharmacodynamic studies on certain 2-amino-4-phenylthiazole (B127512) derivatives have shown that they are capable of inhibiting the PI3K signaling pathway for longer than 8 hours in mice, indicating a potential for sustained in vivo activity. nih.gov

It is important to note that these data are for related but structurally different compounds, and further specific studies on this compound are required to fully characterize its pharmacokinetic and pharmacodynamic profile.

Structure Activity Relationship Sar Studies of 4 Methyl 5 Phenyl 1,3 Thiazol 2 Amine Derivatives

Identification of Key Pharmacophoric Features

The biological activity of 4-methyl-5-phenyl-1,3-thiazol-2-amine derivatives is intrinsically linked to their core structure, which presents several key pharmacophoric features. The thiazole (B1198619) ring itself is a fundamental component, often considered a vital pharmacophore due to its unique electronic properties and ability to engage in various interactions with biological targets. tandfonline.comresearchgate.net The arrangement of the sulfur and nitrogen atoms within the five-membered ring allows for a specific spatial orientation of substituents and facilitates interactions such as hydrogen bonding and π-stacking. mdpi.com

The primary pharmacophoric points of the this compound core are generally considered to be:

The 2-amino group , which acts as a crucial hydrogen bond donor and a key point for derivatization.

The thiazole ring nitrogen (N-3) , which can act as a hydrogen bond acceptor.

The phenyl group at the 5-position , which contributes to hydrophobic interactions and can be substituted to modulate activity.

The methyl group at the 4-position , which can influence the electronic properties and steric profile of the molecule.

For certain biological activities, the presence of a free amino group at the 2-position and a phenyl ring at the 5-position have been identified as essential requirements. semanticscholar.org For instance, in a series of thiazole derivatives evaluated for carbonic anhydrase III inhibitory activity, these features were critical for potency. semanticscholar.org Furthermore, the 2-aminothiazole (B372263) moiety is recognized as a fundamental interaction pattern for some enzymes, such as DNA gyrase, where it provides a necessary acceptor-donor system. nih.gov

Impact of Substituents on Biological Activity

The biological profile of the this compound core can be extensively modified by introducing various substituents at different positions of the thiazole ring and the phenyl group. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

The introduction of additional aromatic and heterocyclic fragments to the core structure has been a widely explored strategy to enhance biological activity. These fragments can participate in additional binding interactions with the target protein, such as π-π stacking, hydrophobic interactions, and hydrogen bonding.

For example, in a study of 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids, derivatives containing furan (B31954) and bromothiophene substituents demonstrated the highest antibacterial activity. researchgate.net In contrast, aromatic substituents with nitro, fluoro, or chloro groups did not exhibit an inhibitory effect in that particular series. researchgate.net In another series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of electron-withdrawing groups on the benzylidene portion attached to the 2-amino group was found to be essential for antimicrobial activity. mdpi.com

The nature of the substituent on an attached phenyl ring can also be critical. Studies on 1,3,4-thiadiazole (B1197879) derivatives, a related class of compounds, have shown that electron-withdrawing groups on a phenyl ring can positively influence antibacterial activity. nih.govmdpi.com For instance, derivatives bearing a nitro group or a fluorine atom on the phenyl ring showed significant antibacterial activity. nih.gov

Table 1: Effect of Aromatic and Heterocyclic Substituents on Antimicrobial Activity

| Core Structure | Substituent | Observed Activity | Reference |

|---|---|---|---|

| 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | Furan, Bromothiophene | Highest antibacterial activity | researchgate.net |

| 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | NO2, F, Cl on aromatic ring | No inhibitory effect | researchgate.net |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | Electron-withdrawing groups on benzylidene at 2-amino position | Essential for antimicrobial activity | mdpi.com |

| 5-Phenyl-1,3,4-thiadiazole derivative | Nitro or fluorine on phenyl ring | Significant antibacterial activity | nih.gov |

The methyl group at the 4-position of the thiazole ring, while seemingly a minor structural feature, can exert a significant influence on the biological activity of the molecule. Its primary roles are to influence the electronic environment of the thiazole ring and to introduce a specific steric bulk.

In a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides (an isomer of the title compound), the presence of the methyl group was a key feature of the synthesized compounds that showed cytotoxic activity against cancer cell lines. globalresearchonline.net Another study highlighted that the replacement of a larger N,N-dimethyl group with a simple methyl group on the thiazole ring, in conjunction with substitutions on the phenyl ring, was crucial for antitumor activity. mdpi.com While direct SAR studies on the influence of the 4-methyl group in this compound are limited, its presence is a common feature in many biologically active derivatives, suggesting its importance for maintaining a favorable conformation for target interaction. mdpi.com

The phenyl group at the 5-position of the thiazole ring is a major determinant of the molecule's biological activity. It primarily engages in hydrophobic interactions with the target protein and serves as a scaffold for further substitution to fine-tune activity.

A SAR study on a series of thiazole derivatives identified the phenyl ring at the 5-position as an essential requirement for potent inhibition of carbonic anhydrase III. semanticscholar.org In a different context, a study on N-benzyl-5-phenyl-substituted 1,3,4-thiadiazole-2-amines (a related heterocyclic system) revealed that an aromatic ring at this position, particularly with electron-withdrawing substituents, promotes anticancer activity. mdpi.com This suggests that the electronic nature of the phenyl ring and its substituents can significantly modulate the biological response.

The amino group at the 2-position is arguably the most critical functional group for the biological activity and synthetic modification of this class of compounds. Its ability to act as a hydrogen bond donor is vital for anchoring the molecule within the active site of many biological targets. semanticscholar.org

Numerous studies have demonstrated that the 2-amino group is a versatile handle for introducing a wide range of substituents to modulate the pharmacological profile. Acylation of the 2-amino group to form amides is a common and effective strategy. For instance, the synthesis of N-[5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl]benzamide derivatives (isomeric to the title compound) showed that the conversion of the amino group to an amide linkage led to compounds with significant antimicrobial activity. researchgate.net Similarly, the formation of Schiff bases through condensation with various aldehydes is another widely used modification. mdpi.comnih.gov

The nature of the substituent on the 2-amino group has a profound impact on activity. In a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, modifications at the 2-amino position resulted in compounds with good anti-proliferative effects on human leukemia cells. nih.gov

Table 2: Impact of 2-Amino Group Modifications on Biological Activity

| Core Structure | Modification at 2-Amino Group | Resulting Activity | Reference |

|---|---|---|---|

| 2-amino-5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazole | Conversion to benzamide | Good antimicrobial activity | researchgate.net |

| 2-amino-4-phenylthiazole (B127512) | Formation of Schiff bases with aromatic aldehydes | Variable antimicrobial activity, some with high potency | mdpi.comnih.gov |

| 2-amino-thiazole-5-carboxylic acid phenylamide | Various substitutions | Good anti-proliferative effects | nih.gov |

| 2-aminothiazole | Acylation with acyl halides | Variable antimicrobial activity | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 2-aminothiazole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that influence their activity and in guiding the design of new, more potent analogs. nih.govnih.gov

Several QSAR studies on aminothiazole derivatives have been reported, employing various statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). semanticscholar.orgnih.govacs.org These studies typically involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as:

Electronic descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment, which describe the electronic properties of the molecule. semanticscholar.org

Steric and Geometric descriptors: Including molecular volume, surface area, and refractivity, which relate to the size and shape of the molecule. tandfonline.comsemanticscholar.org

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Physicochemical descriptors: Such as lipophilicity (LogP), which is crucial for membrane permeability and reaching the target site. semanticscholar.org

A QSAR study on a series of 2-aminothiazole derivatives as Hec1/Nek2 inhibitors identified Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the total molecular surface area (RPSA) as significant descriptors influencing their inhibitory activity. tandfonline.com Another study on aminothiazole derivatives as Aurora A kinase inhibitors used a genetic algorithm combined with MLR to select significant descriptors, resulting in a model with good predictive power. nih.gov The 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been successfully applied to provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, offering valuable insights for the structural modification of these inhibitors. nih.gov

Correlation of Physicochemical Properties with Biological Response

The biological response of this compound derivatives is significantly influenced by their physicochemical properties, such as lipophilicity, electronic effects, and steric factors. These properties are often modulated by introducing different functional groups at various positions on the thiazole and phenyl rings.

Research into a variety of 2-aminothiazole derivatives has demonstrated clear correlations between these properties and specific biological activities. For instance, in the development of adenosine (B11128) A3 receptor antagonists, modifications to the phenyl ring and the 2-amino group of the thiazole core have led to substantial changes in binding affinity and selectivity. The introduction of a methoxy (B1213986) group at the 4-position of the phenyl ring, combined with N-acetyl or N-propionyl substitutions on the amino group, has been shown to greatly enhance binding affinity for human adenosine A3 receptors. nih.gov

Similarly, the anticonvulsant properties of some thiazole derivatives are closely tied to the electronic nature of substituents on the phenyl ring. The presence of electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring has been associated with increased anticonvulsant activity in certain models. mdpi.com In contrast, for antitumor activity, the substitution pattern can be different; for example, m,p-dimethyl substitution on the phenyl ring has been noted as important for cytotoxic effects against certain cancer cell lines. mdpi.com

Table 1: Correlation of Substituent Physicochemical Properties with Biological Activity in 2-Aminothiazole Derivatives

| Derivative Class | Substituent/Property | Position | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Adenosine A3 Antagonists | Methoxy group | 4-position of phenyl ring | Increased binding affinity | nih.gov |

| Adenosine A3 Antagonists | N-acetyl or N-propionyl | 2-amino group of thiazole | Increased binding affinity and selectivity | nih.gov |

| Anticonvulsant Agents | Electron-withdrawing group (e.g., Halogen) | para-position of phenyl ring | Enhanced anticonvulsant activity | mdpi.com |

| Anticancer Agents | m,p-dimethyl groups | Phenyl ring | Important for cytotoxic activity | mdpi.com |

| Anticancer Agents | p-chloro or p-methyl group | Phenyl ring | Crucial for antitumor activity | mdpi.com |

This table is generated based on findings from various 2-aminothiazole derivative studies to illustrate general SAR principles.

Use of Molecular Descriptors

To quantify the relationship between a molecule's structure and its biological activity, QSAR studies employ a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's physicochemical and structural properties.

In the study of 2-aminothiazole derivatives, various types of descriptors have been utilized to build predictive QSAR models. For instance, in developing models for antioxidant activity, key descriptors have included mass, polarizability, electronegativity, van der Waals volume, and the presence of specific bonds like C-F. excli.de These descriptors help to explain how properties like molecular size, electronic charge distribution, and surface area influence the ability of a compound to act as an antioxidant. excli.de

For more complex biological targets, such as protein kinases, a combination of descriptors is often necessary. In a QSAR study on 2-amino thiazole derivatives as Aurora kinase inhibitors, the biological activity (expressed as pIC50) was correlated with descriptors derived from computational methods. acs.org The resulting models, developed using techniques like partial least squares (PLS) regression, showed a strong statistical correlation between the chosen descriptors and the inhibitory activity. acs.org Furthermore, molecular dynamics simulations have been used to calculate descriptors such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent-accessible surface area (SASA), which provide insights into the stability and dynamics of the ligand-receptor complex. acs.org

These computational tools allow for the rational design of new derivatives with potentially improved activity. excli.de By constructing a QSAR model, researchers can predict the biological activity of hypothetical compounds before they are synthesized, saving time and resources in the drug discovery process. excli.deacs.org

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of 2-Aminothiazole Derivatives

| Descriptor Type | Specific Descriptor | Significance in SAR/QSAR | Reference |

|---|---|---|---|

| Electronic | Electronegativity | Influences electronic interactions and bond polarities, impacting binding. | excli.de |

| Steric/Topological | Van der Waals Volume | Relates to the size and shape of the molecule, affecting its fit within a binding site. | excli.de |

| Structural | Presence of C-F bond | Can alter metabolic stability and binding interactions. | excli.de |

| Thermodynamic | pIC50 (logIC50) | Used as the dependent variable (biological activity) in QSAR models. | acs.org |

| Conformational | Root-Mean-Square Deviation (RMSD) | Measures the stability of the ligand-receptor complex in molecular dynamics simulations. | acs.org |

| Surface Property | Solvent-Accessible Surface Area (SASA) | Indicates the portion of the molecule exposed to the solvent, relevant for solubility and binding. | acs.org |

| Lipophilicity | Chromatographic Rf values | Correlates with the compound's distribution properties and ability to cross membranes. | akjournals.com |

Computational Investigations and Molecular Modeling

Molecular Docking Studies for Target Identification and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in identifying potential macromolecular targets and understanding the specific interactions that stabilize the ligand-receptor complex.

Studies on the broader class of 4-phenyl-1,3-thiazol-2-amines have identified potential macromolecular targets crucial for the survival of pathogens or the proliferation of cancer cells. nih.gov

S-methyl-5-thioadenosine phosphorylase (MTAP) : Target fishing studies have proposed MTAP as a potential target for 4-phenyl-1,3-thiazol-2-amine derivatives. nih.govresearchgate.net This enzyme is vital for nucleotide production, making it essential for cell growth and proliferation. nih.gov Docking simulations of related compounds into the active site of MTAP have revealed key binding interactions. These often involve hydrogen bonds and pi-stacking interactions, where the aromatic phenyl ring of the thiazole (B1198619) derivative favorably interacts with aromatic amino acid residues in the enzyme's active site. nih.gov

Dihydrofolate Reductase (DHFR) : DHFR is a well-established target for antimicrobial and anticancer therapies. nih.govacs.org This enzyme's inhibition leads to the depletion of intracellular folates, which are necessary for the biosynthesis of nucleotides and certain amino acids, ultimately disrupting DNA synthesis and cell replication. nih.govacs.org Molecular modeling has shown that various thiazole-containing hybrids can act as DHFR inhibitors. nih.govacs.orgnih.gov Docking studies of these compounds into the DHFR active site suggest that the thiazole scaffold can fit within the binding pocket, forming critical hydrogen bonds with key amino acid residues such as Arg28, Arg70, and Asn64. researchgate.net The effectiveness of the interaction is often influenced by the substituents on the thiazole ring. nih.gov

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and geometric properties of molecules. irjweb.com For derivatives of 4-methyl-5-phenylthiazole, these calculations help to understand molecular stability, reactivity, and spectroscopic properties. researchgate.netresearchgate.net

DFT studies, often employing the B3LYP/6-31G(d,p) basis set, have been used to determine the geometry and electronic properties of related thiazole compounds. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity. For similar thiazole structures, these calculations have been essential in analyzing molecular modifications and their effects. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Thiazole Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.29 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.81 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 4.48 | Indicates chemical reactivity and stability. irjweb.com |

Note: The values are representative examples from DFT calculations on similar heterocyclic structures and serve for illustrative purposes.

In Silico Tools for Physicochemical Property Prediction and Drug-likeness

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov Web-based platforms like SwissADME are employed to assess the pharmacokinetic and drug-likeness characteristics of molecules. nih.govnih.gov These predictions help to filter out compounds that are likely to have poor oral bioavailability or other undesirable properties.

For thiazole derivatives, these tools calculate key physicochemical descriptors based on the chemical structure. nih.govnih.gov One of the most common filters is Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Studies on various thiazole-based compounds have shown that they often exhibit good drug-likeness scores and are predicted to have favorable gastrointestinal absorption. nih.govnih.gov

Table 2: Predicted Physicochemical and Drug-Likeness Properties

| Property (Lipinski's Rule of Five Parameter) | Predicted Value/Range | Acceptable Range for Drug-Likeness |

|---|---|---|

| Molecular Weight (g/mol) | ~190 | ≤ 500 |

| Lipophilicity (LogP) | 2.0 - 3.0 | ≤ 5 |

| Hydrogen Bond Donors | 1 (amine group) | ≤ 5 |

| Hydrogen Bond Acceptors | 2 (thiazole nitrogens) | ≤ 10 |

Note: These values are typical predictions for a molecule with the structure of 4-Methyl-5-phenyl-1,3-thiazol-2-amine based on in silico models like SwissADME. nih.govnih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity, as it dictates how well it can fit into the binding site of a target protein. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energy levels.

For this compound, a key feature is the rotational freedom around the single bond connecting the phenyl ring at position 5 and the thiazole ring. This rotation gives rise to different conformers. X-ray crystallography studies of related compounds, such as 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, show that the molecule is non-planar, with a significant dihedral angle between the phenyl and heterocyclic rings, often around 31 degrees. nih.govresearchgate.net In other complex thiazole derivatives, this angle can vary, but the rings are rarely coplanar. nih.gov

The energy landscape of the molecule is defined by the potential energy as a function of this torsional angle. The landscape would show energy minima corresponding to stable, staggered conformations and energy maxima corresponding to unstable, eclipsed conformations. The presence of an intramolecular hydrogen bond, for instance between the amine group and the thiazole nitrogen, can significantly constrain the molecule's flexibility and favor a specific, more rigid conformation. nih.gov This conformational preference is crucial for its interaction with specific biological targets.

Future Perspectives and Research Directions

Development of Novel 4-Methyl-5-phenyl-1,3-thiazol-2-amine Analogs with Improved Potency and Selectivity

The development of novel analogs of this compound is a primary focus for enhancing therapeutic efficacy. The core strategy involves chemical modifications to the parent molecule to improve its potency against specific biological targets while increasing selectivity, thereby minimizing off-target effects.

Researchers have synthesized various derivatives by introducing different substituents onto the thiazole (B1198619) ring. For instance, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized to explore their anticancer activities. tandfonline.com Structural modifications have led to the identification of compounds with significant efficacy in inhibiting cancer cell migration and invasion. nih.gov One study focused on modifying substitution groups on the central thiazole ring, leading to potent migration inhibitors that showed no apparent cytotoxicity. nih.gov

A key approach has been the structural modification of the thiazole nitrogen. It was discovered that adding a methyl substitution on the thiazole nitrogen could significantly decrease antiproliferation activity, yet this modification surprisingly enhanced the compound's ability to inhibit cell migration. nih.gov Further exploration led to the discovery of derivatives with longer alkyl chains on the thiazole nitrogen, which demonstrated even greater antimigration activities. nih.gov

The search for more potent inhibitors often involves targeting specific proteins. For example, after identifying a thiazole lead compound that interacts with the protein fascin (B1174746) to block cell migration, 63 new thiazole derivatives were designed and synthesized to find more potent fascin inhibitors. nih.gov This targeted approach allows for the rational design of analogs with potentially superior therapeutic profiles.

| Analog/Derivative | Modification | Observed Activity/Finding | Reference |

|---|---|---|---|

| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | Addition of substituted thio-acetamide group at the 2-amino position | Investigated for selective cytotoxicity against human lung adenocarcinoma cells (A549). | tandfonline.com |

| Thiazole derivatives with methyl substitution on the thiazole nitrogen | Methylation of the thiazole ring nitrogen | Reduced antiproliferation activity but strong inhibition of cancer cell migration. | nih.gov |

| Analogs with longer alkyl chain substitutions on the thiazole nitrogen | Substitution with longer alkyl chains (e.g., butyl) at the thiazole nitrogen | Exhibited greater antimigration activities compared to other structural motifs. | nih.gov |

| 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) | Specific thio-acetamide substitution at the 2-amino position | Showed high selectivity and an IC50 value of 23.30 µM against A549 cells, with high apoptosis percentage. | tandfonline.commdpi.com |

Exploration of Combination Therapies Involving Thiazole Derivatives

The complexity of diseases like cancer often necessitates combination therapies to achieve better outcomes and overcome drug resistance. nih.gov While research specifically on combining this compound with other agents is still emerging, the broader class of thiazole derivatives presents a promising area for such investigations. bohrium.com Thiazole derivatives have been identified as a novel class of cancer chemotherapeutic agents, making them suitable candidates for integration into multi-drug regimens. bohrium.com

Future studies will likely explore the synergistic effects of thiazole analogs with established chemotherapy drugs, targeted therapies, and immunotherapies. The goal of such combinations is to target multiple signaling pathways simultaneously, which can lead to enhanced efficacy and a reduction in the required doses of individual agents. Pharmacophore merging, a strategy that combines the essential features of different active molecules, is another efficient approach to boost efficacy that could be applied to thiazole derivatives. nih.gov

Advanced Mechanistic Studies on Biological Activities

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its analogs is critical for their optimization and clinical application. Current research has already identified several potential targets and pathways.

One significant mechanism of action for certain thiazole derivatives is the inhibition of the actin-bundling protein fascin. nih.gov Fascin is linked to tumor progression and metastasis, and its inhibition by thiazole compounds effectively blocks cancer cell migration and invasion. nih.gov Other research points to the potential of thiazole derivatives to act as inhibitors of crucial enzymes involved in cancer progression. For example, a newly synthesized thiazole derivative was identified as a potential topoisomerase II inhibitor. nih.gov Additionally, other analogs have been shown to inhibit vesicular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. mdpi.com

Advanced mechanistic studies will likely employ techniques such as proteomics, genomics, and molecular docking to identify direct binding partners and map the downstream signaling cascades affected by these compounds. nih.govmdpi.com Investigating the induction of apoptosis is another key area; studies have shown that certain thiazole derivatives can induce cell cycle arrest and significantly increase apoptosis in cancer cells. mdpi.com

Translation to Preclinical and Clinical Development

The ultimate goal of developing novel therapeutic agents is their successful translation into clinical practice. For this compound and its derivatives, this involves a structured progression from laboratory research to preclinical and eventually clinical trials.

The preclinical phase involves evaluating the efficacy of lead compounds in in vivo animal models of disease. researchgate.net A crucial aspect of this stage is assessing the compound's pharmacological properties. Importantly, several potent thiazole derivatives that inhibit cell migration have shown no obvious cytotoxicity in cell survival and colony formation assays, a positive indicator for their safety profile. nih.gov The broader class of thiazole-containing compounds has a strong precedent in clinical development, with over 90 such derivatives currently under clinical investigation for various diseases. researchgate.net This established pipeline suggests a viable path for new and improved thiazole analogs.

Future efforts will concentrate on selecting the most promising candidates from the developed analogs based on their potency, selectivity, and favorable preclinical data. These candidates will then undergo rigorous testing to meet the stringent requirements for entering human clinical trials.

Q & A

Basic Research Question

- Radioligand Binding Assays : Quantify affinity for dopamine or serotonin receptors using tritiated ligands (e.g., [³H]spiperone for dopamine D₂ receptors) .

- Functional Assays : Measure cAMP production or calcium flux in transfected HEK293 cells to assess receptor activation/inhibition .